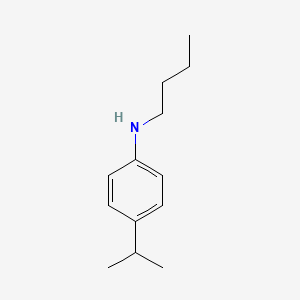
Butyl(4-isopropylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(4-isopropylphenyl)amine is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Butyl(4-isopropylphenyl)amine serves as a versatile intermediate in organic synthesis. Its primary applications include:
- Synthesis of Pharmaceuticals : The compound can be used to synthesize various pharmaceutical agents by acting as a building block for more complex molecules. For instance, derivatives of this amine have been successfully incorporated into analgesics and anti-inflammatory drugs such as ibuprofen and probenecid, demonstrating high yields during synthesis processes .
- Functionalization Reactions : The stability of the N-H bond in this compound allows for various functionalization reactions, including N-methylation and acylation. These reactions expand the utility of the compound in generating diverse chemical entities for research and industrial applications .
Materials Science
In materials science, this compound has been explored for its potential use in:
- Organic Electronics : The compound has been investigated as a component in organic light-emitting diodes (OLEDs). Its structural properties contribute to enhancing the efficiency of electronic materials, making it a candidate for further exploration in developing advanced electronic devices .
- Polymer Chemistry : As an amine, it can participate in polymerization reactions, leading to the formation of novel polymers with tailored properties. This application is particularly relevant in developing materials with specific mechanical or thermal characteristics .
Biomedical Applications
The biomedical sector has shown interest in this compound due to its potential as:
- Contrast Agents : Recent studies indicate that derivatives of this compound may serve as contrast agents in magnetic resonance imaging (MRI). The incorporation of fluorinated groups enhances their imaging capabilities, potentially leading to improved diagnostic tools .
- Drug Delivery Systems : Research is ongoing into the use of this compound in drug delivery formulations. Its ability to form stable complexes with various therapeutic agents could facilitate targeted delivery systems that enhance therapeutic efficacy while minimizing side effects .
Case Study 1: Synthesis of Ibuprofen Derivatives
A study demonstrated the successful synthesis of ibuprofen derivatives using this compound as an intermediate. The reaction yielded high percentages (up to 97%) of the desired product through a series of condensation reactions under mild conditions .
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| Ibuprofen | 97 | N-methylation under NaH conditions |
| Probenecid | 81 | Smooth condensation with hydroxyl groups |
Case Study 2: Application in OLEDs
In another study focused on organic electronics, this compound was incorporated into OLED materials. The results indicated improved luminescent properties compared to traditional materials, showcasing its potential in enhancing device performance .
Eigenschaften
Molekularformel |
C13H21N |
|---|---|
Molekulargewicht |
191.31 g/mol |
IUPAC-Name |
N-butyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C13H21N/c1-4-5-10-14-13-8-6-12(7-9-13)11(2)3/h6-9,11,14H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
JGPGQTYTRGMBDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC=C(C=C1)C(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













